N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine
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Overview
Description
N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of a chloro-thiazole moiety and a dimethoxyphenyl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine typically involves several key steps:
Starting Materials: : The primary starting materials include 2-chloro-1,3-thiazole and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: : The synthesis begins with a condensation reaction between 2-chloro-1,3-thiazole and an appropriate reagent to form an intermediate compound.
Reduction: : This intermediate is then subjected to reduction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride, to yield the desired ethanamine derivative.
Purification: : The final product is purified through crystallization or chromatography to achieve a high degree of purity.
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions, such as temperature, solvent choice, and catalyst efficiency, is crucial to maximize yield and reduce production costs. Industrial processes often employ continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions typically lead to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions, using agents like sodium borohydride, can transform this compound into its corresponding amines or alcohols.
Substitution: : The chloro group in the thiazole ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and dichloromethane as the solvent.
Reduction: : Sodium borohydride, lithium aluminum hydride, and ethanol as the solvent.
Substitution: : Ammonia, sodium thiolate, or sodium alkoxide in polar solvents like dimethylformamide.
Major Products
The major products from these reactions vary depending on the reaction conditions and reagents used. Oxidation often yields ketones or carboxylic acids, while reduction typically forms amines or alcohols. Substitution reactions result in various substituted thiazole derivatives.
Scientific Research Applications
This compound is used extensively in scientific research due to its diverse chemical properties:
Chemistry: : As a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: : Investigated for its potential as an enzyme inhibitor, given its ability to interact with biological macromolecules.
Medicine: : Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of novel materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine involves its interaction with specific molecular targets:
Molecular Targets: : This compound can bind to enzyme active sites, altering their activity. It also interacts with cell membrane components, affecting cellular functions.
Pathways Involved: : It modulates pathways related to oxidative stress, inflammation, and cellular proliferation, which contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine:
Similar Compounds
2-chloro-1,3-thiazol-5-yl derivatives
3,4-dimethoxyphenyl ethanamine analogs
Other chloro-thiazole compounds
Uniqueness
This multifaceted article captures the essence and significance of this compound, encompassing its preparation, reactivity, applications, and uniqueness within the chemical landscape.
Properties
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-18-12-4-3-10(7-13(12)19-2)5-6-16-8-11-9-17-14(15)20-11/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDNLSXHZIRNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=CC2=CN=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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